5-tert-Butyl-2-chloro-1,3,2-dioxaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane is an organophosphorus compound with the molecular formula C7H14ClO2P It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane typically involves the reaction of tert-butyl alcohol with phosphorus trichloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxaphosphorinane ring. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) are usually sufficient.
Solvent: Common solvents include dichloromethane or toluene.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphonates.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium alkoxides or amines in polar solvents (e.g., ethanol or acetonitrile) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include phosphoramidates, phosphorothioates, and phosphorates.
Oxidation Reactions: Products include phosphine oxides and phosphonates.
Reduction Reactions: Products include phosphines and related derivatives.
Scientific Research Applications
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms involving phosphorus.
Medicine: Research is ongoing to explore its potential as a precursor for developing new pharmaceuticals, particularly those targeting phosphorus-related metabolic pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane involves its interaction with nucleophiles, leading to the formation of various phosphorus-containing products. The molecular targets include enzymes and proteins that interact with phosphorus compounds. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions, which modify the chemical structure and activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl-2-methyl-1,3,2-dioxaphosphorinane
- 5-tert-Butyl-2-ethoxy-1,3,2-dioxaphosphorinane
- 5-tert-Butyl-2-phenyl-1,3,2-dioxaphosphorinane
Uniqueness
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane is unique due to the presence of the chlorine atom, which makes it highly reactive towards nucleophiles. This reactivity allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry. Additionally, its tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability compared to its analogs.
Properties
CAS No. |
21135-08-0 |
---|---|
Molecular Formula |
C7H14ClO2P |
Molecular Weight |
196.61 g/mol |
IUPAC Name |
5-tert-butyl-2-chloro-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C7H14ClO2P/c1-7(2,3)6-4-9-11(8)10-5-6/h6H,4-5H2,1-3H3 |
InChI Key |
KOAOQFNMUIMWFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COP(OC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.